molecular formula C17H20ClNO B1599073 Propiophenone, 3-(benzylmethylamino)-, hydrochloride CAS No. 5409-62-1

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

Cat. No.: B1599073
CAS No.: 5409-62-1
M. Wt: 289.8 g/mol
InChI Key: UQMCPHGYLMSEPN-UHFFFAOYSA-N
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Description

Propiophenone, 3-(benzylmethylamino)-, hydrochloride is a chemical compound with the molecular formula C17H20ClNO. It is a derivative of propiophenone, where the hydrogen atom on the nitrogen is replaced by a benzylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Propiophenone, 3-(benzylmethylamino)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(benzylmethylamino)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for about two hours, resulting in the formation of the desired compound . The crude product can be purified by recrystallization from ethanol and acetone.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(benzylmethylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Propiophenone, 3-(benzylmethylamino)-, hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCPHGYLMSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202423
Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-62-1
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name USAF EL-85
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Record name Propiophenone, 3-(benzylmethylamino)-, hydrochloride
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Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1)
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Synthesis routes and methods

Procedure details

To a five liter, 3-necked, round bottom flask equipped with two condensers were added 558.0 g (4.6 mol) methylbenzylamine and 500 ml of ethanol. The solution was stirred while an ethanolic solution of hydrochloric acid (170.0 g of acid dissolved in 2500 ml of ethanol) was added over a one hour period. After hydrochloric acid addition was complete, acetophenone (552.5 g; 4.6 mol) and paraformaldehyde (207.0 g; 6.9 mol) were added. The solution was heated until the liquid began to reflux and then stirred at that temperature overnight. The next morning an additional 137.0 g (4.6 mol) of paraformaldehyde were added and the reaction solution was stirred for an additional five hours at the reflux temperature. The solution was then cooled to room temperature (24° C.) and the solids which precipitated were collected by filtration, washed with ethanol and dried in a vacuum oven at 40° C. to provide 1090.0 g (82.0% yield) of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
Quantity
558 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
552.5 g
Type
reactant
Reaction Step Four
Quantity
207 g
Type
reactant
Reaction Step Four
Quantity
137 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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